molecular formula C19H16FN5O2 B12697616 4L2G2Gmz5F CAS No. 1186234-39-8

4L2G2Gmz5F

Katalognummer: B12697616
CAS-Nummer: 1186234-39-8
Molekulargewicht: 365.4 g/mol
InChI-Schlüssel: LIPUUWBEFCDHSI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound identified by the Unique Ingredient Identifier (UNII) 4L2G2Gmz5F, also known as V-158866, is a chemical substance with the molecular formula C19H16FN5O2. It is systematically named as 1-Azetidinecarboxamide, 3-((5-(2-fluorophenyl)-2-pyridinyl)oxy)-N-3-pyridazinyl-.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4L2G2Gmz5F involves multiple steps, starting with the preparation of the core azetidinecarboxamide structure. The reaction typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors are often employed to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

4L2G2Gmz5F undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4L2G2Gmz5F has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4L2G2Gmz5F involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4L2G2Gmz5F stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.

Eigenschaften

CAS-Nummer

1186234-39-8

Molekularformel

C19H16FN5O2

Molekulargewicht

365.4 g/mol

IUPAC-Name

3-[5-(2-fluorophenyl)pyridin-2-yl]oxy-N-pyridazin-3-ylazetidine-1-carboxamide

InChI

InChI=1S/C19H16FN5O2/c20-16-5-2-1-4-15(16)13-7-8-18(21-10-13)27-14-11-25(12-14)19(26)23-17-6-3-9-22-24-17/h1-10,14H,11-12H2,(H,23,24,26)

InChI-Schlüssel

LIPUUWBEFCDHSI-UHFFFAOYSA-N

Kanonische SMILES

C1C(CN1C(=O)NC2=NN=CC=C2)OC3=NC=C(C=C3)C4=CC=CC=C4F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.